2,2'-Disulfanediylbis(5-methyl-1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) typically involves the reaction of 2-aminothiophenol with aldehydes under specific conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of microwave-accelerated condensation in an ionic liquid, which provides a solvent and catalyst-free environment .
Industrial Production Methods
Industrial production of this compound often employs high-temperature reactions involving aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields the desired product in significant quantities .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles .
Scientific Research Applications
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the rubber industry as a vulcanization accelerator
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s sulfur-containing structure allows it to form strong bonds with proteins and enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Another benzothiazole derivative with similar applications in the rubber industry.
1,3-Benzothiazol-2(3H)-one: A related compound used in the synthesis of various derivatives.
Uniqueness
2,2’-Disulfanediylbis(5-methyl-1,3-benzothiazole) is unique due to its disulfide linkage, which imparts distinct chemical and physical properties. This feature enhances its stability and reactivity compared to other benzothiazole derivatives .
Properties
CAS No. |
183372-87-4 |
---|---|
Molecular Formula |
C16H12N2S4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-methyl-2-[(5-methyl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H12N2S4/c1-9-3-5-13-11(7-9)17-15(19-13)21-22-16-18-12-8-10(2)4-6-14(12)20-16/h3-8H,1-2H3 |
InChI Key |
HSKZOTUMQMYSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)SSC3=NC4=C(S3)C=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.